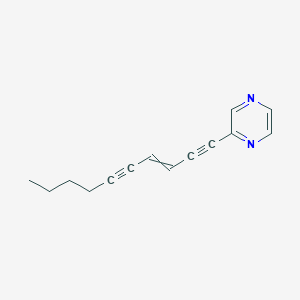
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a dec-3-ene-1,5-diyn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine typically involves the coupling of a pyrazine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar aprotic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine diones, while reduction may produce pyrazine dihydrides. Substitution reactions can result in a variety of substituted pyrazine derivatives.
科学的研究の応用
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: Similar structure with a longer alkyne chain.
2-(Hex-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with a shorter alkyne chain.
2-(Oct-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with an intermediate alkyne chain length.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is unique due to its specific alkyne chain length, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where the precise chain length is critical for the desired outcome.
特性
CAS番号 |
823227-89-0 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
2-dec-3-en-1,5-diynylpyrazine |
InChI |
InChI=1S/C14H14N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h7-8,11-13H,2-4H2,1H3 |
InChIキー |
HVUZTXZHOMCVHD-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



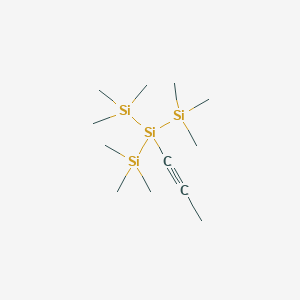
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
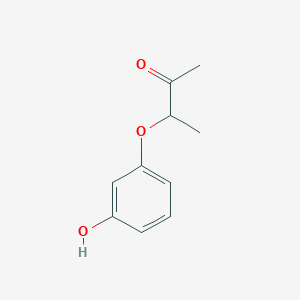
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
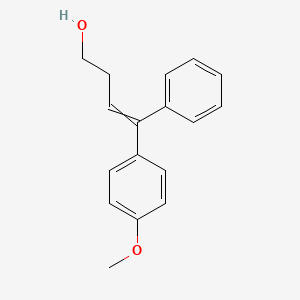

![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)

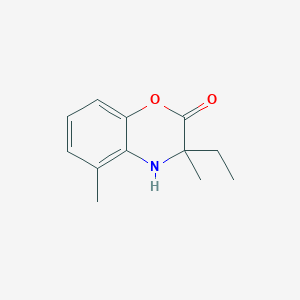
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
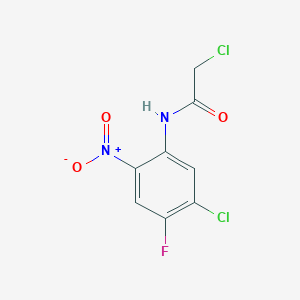
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
